REACTION_CXSMILES
|
[Si]([O:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[NH:18][C:19]([NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[S:20])(C(C)(C)C)(C)C.CCN(CC)CC.F>CC#N>[OH:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[NH:18][C:19]([NH:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)=[S:20] |f:1.2|
|
Name
|
N-(2-tert-butyldimethysilyloxy-4-nitrophenyl)-N'-phenyl-thiourea
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC.F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N-(2-Hydroxy-4-nitrophenyl)-N'-phenyl-2-thiourea was prepared
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
flushed through a silica plug with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |